2-アセチル-5,5-ジメチルシクロヘキサン-1,3-ジオン

概要

説明

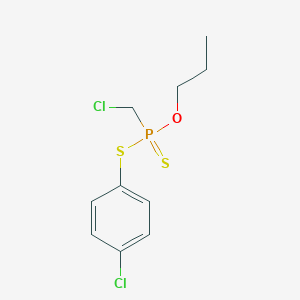

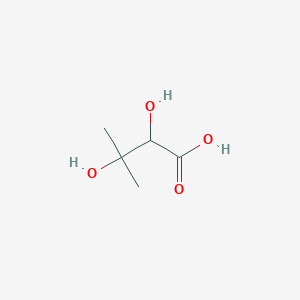

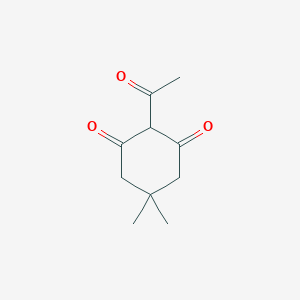

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C10H14O3. It is also known as 2-Acetyldimedone. This compound is a derivative of 1,3-cyclohexanedione and is characterized by the presence of an acetyl group at the 2-position and two methyl groups at the 5-position of the cyclohexane ring. It is a white or colorless to yellow powder that is soluble in organic solvents such as methanol .

科学的研究の応用

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is primary amines . This compound acts as a protecting group reagent for primary amines . The role of a protecting group is to temporarily mask a functional group from participating in a reaction, allowing other reactions to be carried out selectively .

Mode of Action

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione interacts with its targets (primary amines) through a process known as protection . This involves the formation of a covalent bond between the protecting group and the functional group (in this case, the primary amine). The cleavage of this protecting group occurs orthogonally to other amine protections , meaning it can be removed without affecting other protecting groups present in the molecule .

Biochemical Pathways

It is known that the compound plays a crucial role inpeptide synthesis , which is a fundamental biochemical pathway involved in the production of proteins.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of the action of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is the protection of primary amines . This allows for selective reactions to be carried out on a molecule without affecting the primary amine group . Once the desired reactions have been completed, the protecting group can be removed, revealing the original primary amine .

Action Environment

The action of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione can be influenced by environmental factors. For instance, it is known that the compound is stable under dry conditions , but its solutions can decompose and oxidize even under sheltered light . Therefore, it is crucial to consider these factors when using this compound to ensure its efficacy and stability.

生化学分析

Biochemical Properties

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions, particularly in the protection of primary amines. This compound interacts with various enzymes and proteins by forming stable complexes that prevent unwanted side reactions. For instance, it can protect amine groups during peptide synthesis, allowing for the selective formation of peptide bonds . The nature of these interactions involves the formation of covalent bonds between the compound and the amine groups, which can be cleaved under specific conditions to release the protected amine.

Cellular Effects

The effects of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione on cellular processes are primarily related to its role as a protecting group. By shielding amine groups, it can influence cell signaling pathways and gene expression by preventing the modification of key biomolecules. This protection can lead to changes in cellular metabolism, as the availability of free amine groups is crucial for various metabolic processes .

Molecular Mechanism

At the molecular level, 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione exerts its effects through the formation of covalent bonds with primary amines. This interaction inhibits the activity of enzymes that would otherwise modify these amines, thereby protecting them from unwanted reactions. The compound can also influence gene expression by preventing the acetylation of histones, which is a key regulatory mechanism in gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione are important factors to consider. The compound is stable under inert gas conditions and at low temperatures, but it can degrade over time when exposed to light and air . Long-term studies have shown that the protective effects of the compound can diminish over time, leading to changes in cellular function as the protected amines become available for reactions .

Dosage Effects in Animal Models

The effects of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as respiratory irritation and skin sensitization . Threshold effects have been observed, where the protective benefits are outweighed by the toxic effects at high concentrations .

Metabolic Pathways

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is involved in metabolic pathways related to the protection of amine groups. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to amines. This interaction can affect metabolic flux and the levels of various metabolites by altering the availability of free amine groups .

Transport and Distribution

Within cells and tissues, 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its solubility and stability, which determine its accumulation in different tissues .

Subcellular Localization

The subcellular localization of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is crucial for its activity. The compound is directed to specific compartments such as the cytoplasm and nucleus, where it can protect amine groups from modification. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its effective function .

準備方法

Synthetic Routes and Reaction Conditions

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione can be synthesized through a multi-step process involving the reaction of mesityl oxide with diethyl malonate via a Michael addition reaction . The reaction is typically carried out in the presence of a base such as potassium hydroxide in ethanol, followed by refluxing the reaction mixture .

Industrial Production Methods

In industrial settings, the compound is produced by reacting cyclohexanone with acetyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives

類似化合物との比較

Similar Compounds

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A cyclic diketone used as a reagent for detecting aldehydes.

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: Used as a pharmaceutical intermediate.

2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Used in the synthesis of complex organic molecules.

Uniqueness

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is unique due to its acetyl group, which imparts distinct reactivity and functionality compared to other similar compounds. This makes it particularly useful in organic synthesis and as a protecting group reagent .

特性

IUPAC Name |

2-acetyl-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSKWKZDPHAQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334029 | |

| Record name | 2-Acetyldimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-15-3 | |

| Record name | 2-Acetyldimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in chemical synthesis?

A: 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a valuable building block in organic synthesis, particularly for constructing complex heterocyclic compounds. For instance, it serves as a precursor in synthesizing 8-azasteroids. [] This involves its condensation reaction with 6,7-dimethoxy-2,3-dihydroisoquinoline to yield the 8-azasteroid derivative. []

Q2: Are there any reported biological activities associated with compounds derived from 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione?

A: Yes, research indicates that 8-azasteroids synthesized using 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione exhibit promising pesticidal activities. [] Specifically, they have shown herbicidal effects against certain weeds like Amaranthus retroflexus and Brassica rapa, and insecticidal activity against pests such as Toxoptera graminum. []

Q3: What spectroscopic techniques are typically employed to characterize 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and its derivatives?

A: Researchers utilize various spectroscopic methods to confirm the structure of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and its derivatives. These include Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques provide insights into the functional groups present and the overall structure of the molecule. For example, IR spectroscopy confirms the presence of specific functional groups such as enaminodiketone and enimine ketone groups in the derivatives. []

Q4: Beyond pesticide development, are there other potential applications for 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione?

A: While the provided research primarily focuses on pesticidal applications, 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione holds potential for broader applications. Its ability to form Schiff bases with ammonia [] suggests its utility in studying tautomeric equilibria and electronic delocalization in organic molecules. Additionally, its structural features may make it suitable for developing other bioactive compounds or exploring its coordination chemistry with metal ions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。